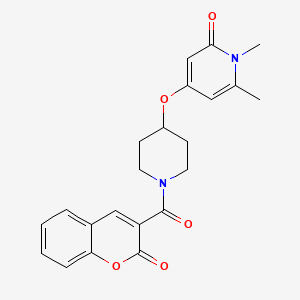

1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Description

The compound 1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a pyridin-2-one derivative featuring a piperidin-4-yloxy linker and a 2-oxo-2H-chromene-3-carbonyl substituent.

Properties

IUPAC Name |

1,6-dimethyl-4-[1-(2-oxochromene-3-carbonyl)piperidin-4-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-14-11-17(13-20(25)23(14)2)28-16-7-9-24(10-8-16)21(26)18-12-15-5-3-4-6-19(15)29-22(18)27/h3-6,11-13,16H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXULFQHHXGBQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,6-Dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a pyridine ring substituted with a dimethyl group and an ether linkage to a piperidine moiety that is further connected to a chromene-based carbonyl group. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds, which may extend to 1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro tests on structurally similar compounds have shown significant antimicrobial activity against various pathogens. For example, derivatives exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | S. aureus | 0.22 |

| 7b | S. epidermidis | 0.25 |

This suggests that the target compound may possess comparable efficacy due to structural similarities.

Anticancer Activity

The anticancer potential of chromene derivatives has been explored extensively. Compounds with similar functionalities have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : Compounds with chromene scaffolds have shown IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .

Case Study: Chromene Derivatives

A study focusing on chromene derivatives found that modifications at specific positions significantly impacted their cytotoxicity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A | A549 | 15 |

| B | MCF7 | 10 |

The proposed mechanisms through which these compounds exert their biological effects include:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Apoptosis Induction : Certain derivatives promote apoptosis via the intrinsic pathway, leading to cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one. Key observations include:

- Substitution Patterns : The presence of electron-withdrawing groups enhances antimicrobial activity.

Table: Summary of SAR Findings

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased antimicrobial potency |

| Alkyl groups | Enhanced lipophilicity; improved cell membrane penetration |

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of pyridine compounds, including those related to 1,6-dimethyl-4-((1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, show promising antibacterial and antifungal properties. For example, compounds with similar structural motifs have been evaluated against strains like Staphylococcus aureus and Escherichia coli, showing effective inhibition .

- Anticancer Activity : Research indicates that the compound may have anticancer properties. The presence of the chromene moiety is often associated with enhanced cytotoxic effects against various cancer cell lines. Studies utilizing molecular docking have suggested potential interactions with cancer-related targets, indicating a pathway for further exploration in cancer therapy .

Case Study 1: Antimicrobial Efficacy

A study published in 2024 assessed various derivatives of pyridine and their antimicrobial efficacy. The results indicated that certain modifications to the core structure significantly enhanced activity against bacterial strains. The compound's structural features were linked to its mechanism of action, which involves disrupting bacterial cell wall synthesis .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer potential of similar compounds through in vitro assays against multiple cancer cell lines. The findings revealed that modifications in the substituents on the chromene ring could lead to increased cytotoxicity. Molecular docking studies provided insights into binding affinities with key oncogenic proteins .

Comparison with Similar Compounds

Structural and Functional Insights

- Chromene-Carbonyl Group: The 2-oxo-2H-chromene-3-carbonyl moiety in the target compound distinguishes it from analogs like BMS-903452 and simpler pyridinones.

- Piperidin-4-yloxy Linker : Present in both the target compound and BMS-903452, this linker is critical for positioning substituents in GPCR-binding pockets. However, the chromene-carbonyl substitution in the target may redirect selectivity away from GPR119 toward other targets .

- Methyl Substitutions (C1 and C6): The 1,6-dimethyl configuration on the pyridinone core could reduce metabolic oxidation compared to unsubstituted analogs, improving pharmacokinetic stability .

Structure-Activity Relationship (SAR) Trends

- Antidiabetic Activity : BMS-903452 demonstrates that electron-withdrawing groups (e.g., chloro, fluoro) and sulfonyl groups enhance GPR119 agonism. The target compound’s chromene-carbonyl group, while electron-deficient, lacks these substituents, suggesting divergent target engagement .

- Anticancer Potential: Piperlongumine analogs with extended conjugated systems (e.g., chromene) show increased pro-apoptotic activity. The target compound’s chromene moiety aligns with this trend, hinting at possible anticancer utility .

- Physicochemical Properties : Trifluoromethyl-substituted analogs (e.g., 22123-19-9) exhibit high similarity scores (0.87) to the target compound, indicating shared features like logP and solubility, but absence of the piperidine-chromene chain limits direct functional comparison .

Q & A

Q. Methodology :

Use X-ray crystallography or cryo-EM to map binding pockets.

Introduce bioisosteres (e.g., replacing –O– with –NH– in the piperidine linker) to enhance hydrogen bonding.

Test analogs against off-target panels (e.g., kinase profiling for kinase inhibitors) .

Advanced: What are the methodological challenges in resolving stereochemistry for chiral intermediates during synthesis?

Methodological Answer:

Chiral centers in the piperidine or chromene moieties require enantioselective synthesis or chiral resolution.

- Key Evidence :

- evaluated historical routes to dihydroxy-pyridinone derivatives, noting that racemization during cyclization complicates stereochemical purity.

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation).

- Analyze enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.

Case Study : If a key intermediate shows low ee, optimize reaction temperature and solvent polarity to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.